1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine
Description
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
[4-chloro-2-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-4-1-2-5(12-11)6(3-4)13-7(9)10/h1-3,7,12H,11H2 |
InChI Key |
LBIPCMMHQPMQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The diazotization-reduction route remains the most widely adopted method for synthesizing arylhydrazines, including 1-(4-chloro-2-(difluoromethoxy)phenyl)hydrazine. The process begins with 4-chloro-2-(difluoromethoxy)aniline, which undergoes diazotization in hydrochloric acid with sodium nitrite (NaNO₂) at 0–5°C to form the diazonium chloride intermediate. Subsequent reduction using sodium pyrosulfite (Na₂S₂O₅) at pH 7–9 and 10–35°C yields the target hydrazine derivative through a radical-mediated pathway.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 10–20°C | Prevents thermal decomposition |
| pH | 7.0–7.5 | Maximizes reducing efficiency |
| Na₂S₂O₅:Aniline ratio | 1.8:1 (mol/mol) | Ensures complete reduction |
Process Optimization and Scalability
Industrial-scale implementations (≥100 kg batches) demonstrate that maintaining strict pH control during the reduction phase is critical. Deviations beyond pH 8.5 lead to premature hydrolysis, reducing yields by 12–18%. A comparative study of reducing agents revealed sodium pyrosulfite’s superiority over traditional SnCl₂/HCl systems:
- Reaction time reduction: 30 min vs. 2–4 hours
- Purity improvement: 98.5% vs. 89–93%
- Byproduct minimization: <0.5% vs. 3–5% aromatic amines
The isolation protocol involves fractional crystallization from ethanol-water (3:1 v/v), achieving 96% recovery of pharmaceutical-grade material (HPLC purity >99%).
Alternative Synthetic Approaches
Microwave-Assisted Diazotization
Emerging technologies reduce reaction times from hours to minutes. In model systems, microwave irradiation (300 W, 80°C) accelerates diazotization of hindered anilines by 8–10 fold while maintaining yields ≥95%. Application to 4-chloro-2-(difluoromethoxy)aniline could potentially:
- Decrease diazotization time from 30 to 4 minutes
- Reduce HCl consumption by 40% through improved mass transfer
- Minimize thermal degradation pathways
Comparative Analysis of Methodologies
Table 1: Performance metrics across synthesis routes
| Method | Yield (%) | Purity (%) | Reaction Time | E-Factor* |
|---|---|---|---|---|
| Conventional diazotization | 94.2 | 98.5 | 3.5 h | 8.7 |
| Microwave diazotization | 96.1 | 99.2 | 0.75 h | 5.2 |
| Condensation pathway | 88.7 | 97.8 | 2.0 h | 6.9 |
*Environmental factor (kg waste/kg product)
The data highlight microwave-assisted diazotization as the most sustainable option, though requiring significant capital investment. Traditional methods remain preferable for small-scale API synthesis due to lower equipment costs.
Structural Characterization and Quality Control
Advanced analytical techniques confirm product identity and purity:
- ¹⁹F NMR (CDCl₃, 376 MHz): δ -82.3 (dt, J = 52 Hz, CF₂), -84.1 (m, CF₂-O)
- HRMS (ESI+): m/z 209.0382 [M+H]⁺ (calc. 209.0385)
- HPLC-DAD: Rt = 6.72 min (C18, 60:40 MeCN/H₂O), purity 99.3%
Stability studies reveal decomposition <0.5% over 24 months at -20°C under nitrogen.
Industrial Applications and Derivative Synthesis
The compound serves as a key precursor to:
- Antifungal agents: Coupling with β-ketoesters yields triazole derivatives (MIC₉₀ = 2.5 µg/mL vs. C. albicans)
- HER2 inhibitors: Pd-catalyzed cross-coupling with pyrimidine bromides produces kinase modulators (IC₅₀ = 18 nM)
- Agrochemicals: Condensation with chloropyrimidines forms systemic insecticides (LD₅₀ > 2000 mg/kg, selective against A. gossypii)
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nitrogen-containing heterocycles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine and analogous arylhydrazines:
Electronic and Steric Effects
- Chlorine vs. Bromine : The chlorine atom in the target compound (C4) is smaller and more electronegative than bromine in 1-(4-Bromo-2-ethylphenyl)hydrazine, leading to stronger electron-withdrawing effects and directing electrophilic substitution reactions to specific positions .
- Difluoromethoxy (-OCHF₂) vs. Trifluoromethyl (-CF₃) : The -OCHF₂ group is more polar and less sterically bulky than -CF₃, enhancing solubility in polar solvents while maintaining moderate reactivity in nucleophilic additions .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine is a synthetic compound with a complex structure that includes a hydrazine moiety attached to a chlorinated phenyl ring, further substituted with a difluoromethoxy group. This unique combination of substituents is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClFNO
- Molecular Weight : 218.6 g/mol
- Structure : The presence of fluorinated groups increases lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's interaction with biological targets such as enzymes and receptors is facilitated by its unique structural features.
Table 1: Summary of Biological Activities
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that the compound may function through:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific phosphodiesterases, which play a critical role in cellular signaling pathways.
- Induction of Apoptosis : In cancer cells, it has been observed to trigger apoptotic pathways, possibly through interactions with Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have focused on the biological activity of hydrazine derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that hydrazine derivatives induced apoptosis in various cancer cell lines, including HeLa and HCT-116. The presence of electron-withdrawing groups like chlorine enhanced cytotoxicity .
- Antimicrobial Efficacy : Research indicated that compounds with similar structures exhibited strong antibacterial activity against resistant strains, highlighting the potential for developing new antimicrobial agents .
- Pharmacokinetic Properties : Initial pharmacokinetic assessments showed moderate blood clearance and bioavailability in animal models, suggesting the need for further optimization to enhance therapeutic efficacy .
Q & A
Q. What are effective synthetic routes for preparing 1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine?
Answer: The compound can be synthesized via condensation reactions. A common approach involves reacting a substituted acetophenone derivative (e.g., 4-chloro-2-(difluoromethoxy)acetophenone) with hydrazine hydrate in acetic acid under reflux. For example, analogous methods for hydrazide synthesis include refluxing ethyl esters with hydrazine hydrate (e.g., ethyl(4-chlorophenoxy)acetate + hydrazine hydrate yields 2-(4-chlorophenoxy)acetohydrazide) . Post-reaction, recrystallization in methanol or ethanol is recommended to purify the product .
Q. How can this compound be characterized to confirm its structural integrity?
Answer: Use spectroscopic techniques:
- NMR (¹H/¹³C) : Identify protons on the hydrazine (–NH–NH₂) group (~δ 3–5 ppm) and aromatic protons influenced by electron-withdrawing substituents (Cl, OCF₂H).
- IR : Detect N–H stretches (~3200–3400 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally similar hydrazides .
Q. What solvents and conditions optimize recrystallization for purity?
Answer: Methanol and ethanol are effective for recrystallization due to moderate polarity, which balances solubility and precipitation. For example, 2-(4-chlorophenoxy)acetohydrazide was recrystallized from ethanol with high purity . Slow cooling at room temperature minimizes impurities and yields well-defined crystals.
Advanced Research Questions
Q. How does the difluoromethoxy substituent influence electronic properties and reactivity in nucleophilic substitutions?
Answer: The –OCF₂H group is strongly electron-withdrawing due to the electronegativity of fluorine, which reduces electron density on the phenyl ring. Computational studies (DFT) can quantify this effect by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This electronic profile enhances susceptibility to electrophilic aromatic substitution at the para position relative to the hydrazine group .
Q. What heterocyclic systems can be synthesized using this hydrazine derivative, and what are their applications?
Answer: The compound serves as a precursor for nitrogen-containing heterocycles:
- Triazoles : React with aldehydes or ketones to form hydrazones, followed by cyclization (e.g., with formic acid or acetic anhydride) to yield 1,2,4-triazoles, which have shown antimalarial activity in analogous studies .
- Pyrazines : Condensation with α-keto acids or esters generates pyrazine derivatives, useful in medicinal chemistry for kinase inhibition .
Q. What challenges arise in analyzing contradictory spectral data for derivatives of this compound?
Answer: Contradictions may stem from tautomerism (e.g., hydrazone vs. azo forms) or polymorphism. For example, hydrazine derivatives can exhibit keto-enol tautomerism, altering NMR and IR profiles. To resolve this:
Q. How can computational modeling predict the bioactivity of derivatives?
Answer: Molecular docking (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., malaria PfATP4 or bacterial enzymes). QSAR models trained on analogous hydrazine derivatives (e.g., antimalarial triazolopyrazines) can correlate substituent effects (e.g., –Cl, –OCF₂H) with bioactivity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
